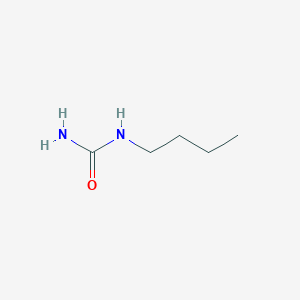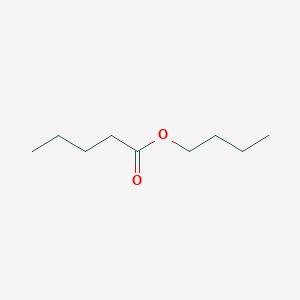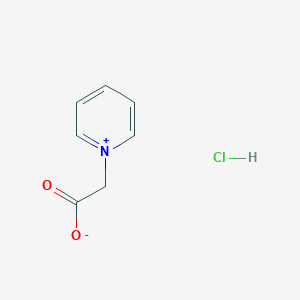
1-(羧甲基)吡啶鎓氯化物
描述
1-(Carboxymethyl)pyridinium chloride is an acidic ionic liquid that has been synthesized and explored for its potential in dissolving cellulose, chitosan, and chitin. It has shown the ability to dissolve these polysaccharides at significant concentrations, with the optimal water content in the IL/water mixture being as high as 40 wt.% for efficient dissolution. This is a notable contrast to previous reports for other ionic liquids and represents a breakthrough in solution processability and cost reduction for dissolution processes .
Synthesis Analysis
The synthesis of 1-(carboxymethyl)pyridinium chloride is not detailed in the provided papers, but its application in the dissolution of cellulose, chitosan, and chitin suggests a straightforward synthesis pathway, likely involving the quaternization of pyridine with chloroacetic acid or its derivatives. The synthesis of related compounds, such as pyridinium-1-sulfonic acid-2-carboxylic acid chloride, involves specific reactions under controlled conditions, which could be similar to the synthesis of 1-(carboxymethyl)pyridinium chloride .
Molecular Structure Analysis
The molecular structure of related compounds, such as carboxymethylpalladium(triphenylphosphine)pyridine, has been determined by X-ray crystal structure analysis. The palladium atom in this compound is C,O-chelated by an acetic acid to form a four-membered ring, with the palladium atom having approximately square-planar geometry . Although not the same compound, this provides insight into the potential coordination chemistry of carboxymethylpyridinium derivatives.
Chemical Reactions Analysis
1-(Carboxymethyl)pyridinium chloride has been used as a solvent for the dissolution and regeneration of cellulose and chitosan. The regenerated cellulose and chitosan exhibit reduced crystallinity and lower thermal degradation onset temperatures compared to the initial samples, indicating that chemical reactions during the dissolution process may alter the physical properties of the polysaccharides . Additionally, related pyridinium compounds have been used as catalysts in the synthesis of various organic molecules, suggesting that 1-(Carboxymethyl)pyridinium chloride could also have catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Carboxymethyl)pyridinium chloride are not explicitly detailed in the provided papers. However, the ability to dissolve cellulose, chitosan, and chitin at high concentrations with a significant amount of water suggests that it has unique solvation properties. The related compounds exhibit specific thermal and optical properties, such as thermal stability and optical transmittance windows, which could be indicative of the properties of 1-(Carboxymethyl)pyridinium chloride . The crystal structure of a similar compound, 4-Amino-(1-carboxymethyl)pyridinium chloride, shows that the anions and cations are interconnected by intermolecular hydrogen bonds, forming a three-dimensional network, which could influence the physical properties of the ionic liquid .
科学研究应用
纤维素溶解和再生
1-(羧甲基)吡啶鎓氯化物:已被确定为纤维素溶解的潜在溶剂。 研究人员指出,这种酸性离子液体可以溶解浓度高达11 wt%的纤维素 。这种性质在纺织工业中用于加工棉纤维和生产纤维素基材料方面特别有用。
氢键研究
该化合物表现出有趣的氢键特性。 研究表明,尽管同种电荷的离子之间存在排斥库仑力,但它可以在阳离子之间形成单键和双键氢键 。这一特征对于理解分子相互作用和设计具有定制性质的新型离子液体具有重要意义。
离子液体合成
作为一种离子液体,1-(羧甲基)吡啶鎓氯化物可以被合成和功能化以用于各种应用。 可以使用核磁共振和傅里叶变换红外光谱等技术分析其结构和性质,有助于开发新的溶剂和材料 。
分析化学
在分析化学中,1-(羧甲基)吡啶鎓氯化物可以用来制备酮和酮类甾体的可溶于水的衍生物 。这种应用对于复杂有机化合物的纯化和分析至关重要。
安全和危害
When handling 1-(Carboxymethyl)pyridinium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
作用机制
Target of Action
1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.
Result of Action
The primary result of the action of 1-(Carboxymethyl)pyridinium chloride is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.
Action Environment
1-(Carboxymethyl)pyridinium chloride is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
生化分析
Biochemical Properties
1-(Carboxymethyl)pyridinium chloride plays a significant role in many biochemical reactions. It acts as an acid catalyst, promoting esterification and nucleophilic substitution reactions
Cellular Effects
It has been suggested that it has the potential to dissolve cellulose at concentrations of up to 11 wt%, which could have implications for cell function .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXPTIRDWHULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022238 | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-23-5 | |
| Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carboxymethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(CARBOXYMETHYL)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EPZ2QC0FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


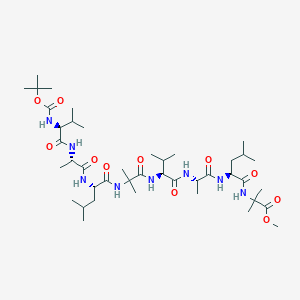

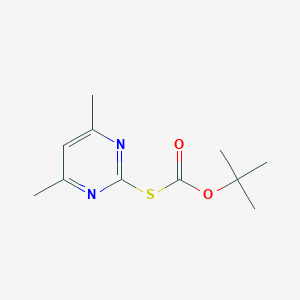
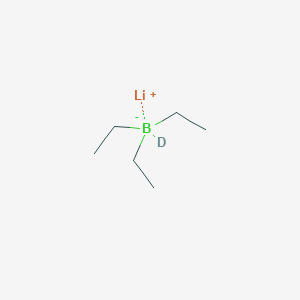

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)


